molecular formula C8H8N2O2S B1305963 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 25252-46-4

1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No. B1305963
CAS RN: 25252-46-4
M. Wt: 196.23 g/mol
InChI Key: QRANSYHQSVJLHX-UHFFFAOYSA-N
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Description

The compound of interest, 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to a wide range of biological activities. Pyrazole derivatives have been extensively studied and have shown a variety of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities9. The thieno[2,3-c]pyrazole moiety, in particular, is a fused heterocyclic system that combines a thiophene ring with a pyrazole ring, potentially offering unique chemical and physical properties.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves cyclization reactions or functionalization of existing pyrazole compounds. For instance, 4H-thieno[3,4-c]pyrazole derivatives have been synthesized through cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones9. Similarly, 2,4-dihydro-6H-thieno[3,4-c]pyrazol-6-ones have been prepared via intramolecular cyclization of 4-sulfanylmethylpyrazole-3-carboxylic acids . These methods highlight the versatility of pyrazole chemistry in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic methods and X-ray crystallography. For example, the structure of 3,5-dimethyl-pyrazole-1-carbodithioic acid benzyl ester was determined using X-ray single crystal diffraction . Similarly, the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was elucidated, revealing intermolecular hydrogen bond interactions . These studies provide insights into the molecular conformations and intermolecular interactions that may influence the properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, forming complexes with other molecules or undergoing functionalization. For instance, 3,5-dimethylpyrazole forms complexes with strong carboxylic acids, resulting in equilibrium between free molecules and hydrogen-bonded complexes . The functionalization reactions of pyrazole carboxylic acids and acid chlorides with binucleophiles have also been explored, leading to the formation of carboxamides and carboxylates . These reactions are crucial for modifying the chemical structure and enhancing the biological activity of pyrazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal packing, hydrogen bonding, and tautomerism can affect the compound's stability, solubility, and reactivity. For example, the crystal packing of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is stabilized by hydrogen bonds, which could influence its solubility and melting point . Additionally, the nonlinear optical properties of pyrazole derivatives, as indicated by a small energy gap between frontier molecular orbitals, are of interest for materials science applications .

Scientific Research Applications

  • Specific Scientific Field : Biochemistry
  • Summary of the Application : The compound “1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” has been used in the study of Mycobacterium tuberculosis pantothenate synthetase . This research is significant because it contributes to the understanding of this enzyme, which is a potential target for anti-tuberculosis drugs .
  • Methods of Application or Experimental Procedures : The compound was used in a complex with pantothenate synthetase, and the structure was determined using X-ray diffraction . The resolution of the structure was 1.63 Å .
  • Results or Outcomes : The research identified three distinct binding sites for fragments on the enzyme . This information can be used as a starting point for the development of potent inhibitors .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes in contact with skin, it should be washed off immediately with plenty of water . If it comes in contact with eyes, they should be rinsed cautiously with water for several minutes .

properties

IUPAC Name

1,3-dimethylthieno[2,3-c]pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-4-5-3-6(8(11)12)13-7(5)10(2)9-4/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRANSYHQSVJLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380169
Record name 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

CAS RN

25252-46-4
Record name 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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